Calothrixin B

Antimalarial Chloroquine Resistance Plasmodium falciparum

Calothrixin B is a pentacyclic quinone alkaloid that uniquely arrests leukemia cells in G1 phase at nanomolar concentrations (0.1 µM), distinct from Calothrixin A which induces S/G2/M accumulation. It also exhibits activity against chloroquine-resistant P. falciparum. Researchers often face supply gaps for this research-exclusive tool; BenchChem offers confirmed-stock Calothrixin B with batch-specific purity data. • G1 arrest at 0.1 µM in leukemia models [PMID: 19140678] • Effective against chloroquine-resistant FAF6 strain • Suitable for liposomal formulation studies to overcome low aqueous solubility

Molecular Formula C19H10N2O2
Molecular Weight 298.3 g/mol
CAS No. 254114-34-6
Cat. No. B1243782
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCalothrixin B
CAS254114-34-6
Synonymscalothrixin B
Molecular FormulaC19H10N2O2
Molecular Weight298.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=C(N2)C(=O)C4=C(C3=O)C=NC5=CC=CC=C54
InChIInChI=1S/C19H10N2O2/c22-18-12-9-20-13-7-3-1-5-10(13)15(12)19(23)17-16(18)11-6-2-4-8-14(11)21-17/h1-9,21H
InChIKeyCCPDIHKLISWESE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Calothrixin B (CAS 254114-34-6): A Pentacyclic Quinone Alkaloid for Antimalarial and Anticancer Research


Calothrixin B is a pentacyclic quinone alkaloid first isolated from Calothrix cyanobacteria in 1999 [1]. It is characterized by a unique indolo[3,2-j]phenanthridine core that combines indole, quinoline, and quinone pharmacophores [1]. The compound is primarily investigated as a research tool for its antimalarial properties against chloroquine-resistant strains of Plasmodium falciparum and for its anticancer activity as a reversible poison of human DNA topoisomerase I [2][3].

Why Calothrixin B Cannot Be Interchanged with Calothrixin A or Other In-Class Quinones


Substituting Calothrixin B with its N-oxide analog, Calothrixin A, or other quinone-based compounds like menadione will lead to divergent experimental outcomes. Despite structural similarities, these compounds exhibit distinct differences in cell cycle arrest mechanisms, potency in specific cell lines, and reversibility of their effects [1][2]. For example, Calothrixin B uniquely induces G1 arrest in leukemia cells at nanomolar concentrations, a phenotype not observed with Calothrixin A, which instead causes S and G2/M phase accumulation [1]. Furthermore, the redox potentials, while similar within the calothrixin class, differ from other quinones, which can alter their intracellular accumulation and overall bioactivity [3]. The quantitative evidence below details why procurement and experimental design must be compound-specific.

Quantitative Evidence for Calothrixin B Differentiation from Analogs


Potency Against Chloroquine-Resistant Plasmodium falciparum: Calothrixin B vs. Calothrixin A

In a direct head-to-head comparison against the chloroquine-resistant FAF6 strain of P. falciparum, Calothrixin B demonstrates significant antimalarial activity, though it is less potent than its N-oxide analog, Calothrixin A [1].

Antimalarial Chloroquine Resistance Plasmodium falciparum

Induction of G1 Cell Cycle Arrest in Leukemia Cells: A Unique Feature of Calothrixin B

Calothrixin B exhibits a unique cell cycle arrest profile compared to its close analog Calothrixin A and its N-methylated derivative. In p53-proficient CEM leukemia cells, Calothrixin B causes G1 arrest at a low concentration (0.1 µM), whereas Calothrixin A and the methylated derivative cause cell accumulation in the S and G2/M phases [1].

Cell Cycle Leukemia Topoisomerase I Poison

Differential Cytotoxicity Profile: Calothrixin B vs. Calothrixin A in CEM Leukemia Cells

In a direct cytotoxicity assay on p53-proficient CEM leukemia cells, Calothrixin B (IC50 ~1 µM) is approximately 5-fold less potent than Calothrixin A (IC50 ~0.2 µM) but is more potent than its N-methylated derivative (IC50 ~5.13 µM) [1].

Cytotoxicity Leukemia Topoisomerase I Poison

Calothrixin B: Key Research Applications and Industrial Use Cases


Investigating G1 Checkpoint Regulation in Cancer

Use Calothrixin B as a specific chemical probe to induce reversible G1 arrest in leukemia models. Its unique mechanism, distinct from Calothrixin A which induces S/G2/M arrest, makes it an ideal tool for dissecting G1 checkpoint signaling pathways [1].

Antimalarial Drug Discovery Against Chloroquine-Resistant Strains

Employ Calothrixin B as a structurally distinct lead compound or reference standard for developing novel antimalarials. Its demonstrated activity against chloroquine-resistant P. falciparum (FAF6 strain) provides a validated starting point for medicinal chemistry optimization [1].

Structure-Activity Relationship (SAR) Studies of Topoisomerase I Poisons

Incorporate Calothrixin B as the parent scaffold in medicinal chemistry programs. Its intermediate potency compared to Calothrixin A and N-methyl analogs allows researchers to systematically evaluate the impact of structural modifications on cytotoxicity and DNA damage response [2].

Formulation and Delivery Research for Poorly Soluble Quinones

Utilize Calothrixin B as a model compound to investigate advanced formulation strategies, such as liposomal encapsulation, to overcome the low aqueous solubility common to this class of pentacyclic quinones [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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